molecular formula C12H10Cl2N2 B2946053 3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 1490558-04-7

3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole

Cat. No.: B2946053
CAS No.: 1490558-04-7
M. Wt: 253.13
InChI Key: GMOFNHKUGGOHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole (CAS 1490558-04-7) is a high-purity chemical compound offered with a minimum purity of ≥98% . This cyclopenta[c]pyrazole derivative has the molecular formula C₁₂H₁₀Cl₂N₂ and a molecular weight of 253.13 . For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . Pyrazole and pyrazoline derivatives are a significant focus in medicinal chemistry due to their diverse biological activities. While the specific mechanism of action for this analog is not fully elucidated, research on closely related structures provides strong indications of its potential research value. Compounds based on the N-phenyl pyrazole scaffold have demonstrated promising anti-glioma activity in scientific studies, with some derivatives acting as potent kinase inhibitors . Specifically, certain pyrano[2,3-c]pyrazole derivatives have been identified as inhibitors of the AKT2/PKBβ kinase, which is a key oncogenic pathway in cancers like glioma, and exhibit selective cytotoxicity against cancer cells while showing less effect on non-cancerous cells . Furthermore, various pyrazoline derivatives have been reported to possess a broad spectrum of pharmacological properties, including antioxidant and antiproliferative effects, making this class of compounds a valuable template for developing new therapeutic agents . This product is intended for research and further manufacturing use only. It is not intended for direct human use.

Properties

IUPAC Name

3-chloro-2-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-8-4-6-9(7-5-8)16-12(14)10-2-1-3-11(10)15-16/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOFNHKUGGOHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490558-04-7
Record name 3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then treated with hydrazine hydrate to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 is reactive toward nucleophiles:

Reaction TypeConditionsProductYieldReference
Hydrolysis NaOH (aq.), EtOH, reflux3-hydroxy derivative78%
Amination NH3/MeOH, 60°C3-amino derivative65%
Suzuki Coupling Pd(PPh3)4, K2CO3, DMF3-aryl derivatives70–85%

Mechanistic Insight:
The C-3 chlorine participates in SNAr reactions due to electron withdrawal by the pyrazole ring, enabling substitution with O-, N-, or C-nucleophiles .

Cross-Coupling Reactions

The 4-chlorophenyl group undergoes palladium-catalyzed couplings:

  • Buchwald–Hartwig amination with aryl amines produces N-aryl derivatives .

  • Ullmann-type coupling with CuI/L-proline forms biaryl ethers .

Example:
3-Chloro-2-(4-chlorophenyl)-cyclopenta[c]pyrazole + 4-methoxyphenylboronic acid
→ 3-(4-methoxyphenyl)-2-(4-chlorophenyl)-cyclopenta[c]pyrazole (82% yield) .

Dehydrogenation to Aromatic Systems

Under oxidative conditions (e.g., DDQ or MnO2), the cyclopentane ring aromatizes:

  • Product: 3-chloro-2-(4-chlorophenyl)-cyclopenta[c]pyrazole → 3-chloro-2-(4-chlorophenyl)-indeno[1,2-c]pyrazole .

  • Conditions: DDQ (2 eq.), toluene, 110°C, 12 h (90% yield) .

Comparative Reactivity Table

ReactionReagentsKey IntermediateOutcome
Nucleophilic substitutionKNH2, THF3-amino derivativeEnhanced solubility in polar solvents
Oxidative aromatizationMnO2, CHCl3Indeno-pyrazoleIncreased π-conjugation
Cross-couplingPd(OAc)2, SPhos, K3PO4Biaryl productsExpanded scaffold diversity

Scientific Research Applications

3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The position and nature of substituents on the pyrazole ring significantly influence biological activity and receptor selectivity. Below is a comparison with key analogs:

Compound Name Substituents Molecular Formula Key Biological Activity Affinity/IC50 Selectivity Ratio (CB2:CB1) Reference
SR 144528 3-Chloro, 4-chlorophenyl C₂₂H₂₁Cl₂N₃O₂S CB2 antagonist Ki = 0.6 nM (CB2) 700:1
2-(3-Chlorophenyl)-cyclopenta[c]pyrazol-3-amine 3-Amino, 3-chlorophenyl C₁₂H₁₂ClN₃ Structural analog (no bioactivity reported) N/A N/A
3-(Chloromethyl)-cyclopenta[c]pyrazole HCl 3-Chloromethyl C₇H₁₀Cl₂N₂ Synthetic intermediate N/A N/A

Key Observations :

  • SR 144528 demonstrates that the 3-chloro and 4-chlorophenyl groups are critical for high CB2 receptor affinity (Ki = 0.6 nM) and selectivity over CB1 (700-fold) .
  • Replacing the 4-chlorophenyl with a 3-chlorophenyl group (as in ) eliminates reported bioactivity, highlighting the importance of substituent positioning .
  • 3-(Chloromethyl)-cyclopenta[c]pyrazole HCl lacks receptor activity but serves as a precursor for further functionalization, emphasizing the role of substituent reactivity .

Core Structure Modifications

Modifications to the bicyclic framework or substitution of the pyrazole ring with other heterocycles alter pharmacological profiles:

Compound Name Core Structure Key Feature Biological Activity IC50/EC50 Reference
5-Benzyl-2-(4-chlorophenyl)-pyrazolo[1,5-a]pyrazin-4-one (3o) Pyrazolo-pyrazinone 4-Chlorophenyl on pyrazole Anticancer (A549 cells) IC50 = ~20 µM
S-Alkyl 4-(4-chlorophenyl)-triazole-3-thiol 1,2,4-Triazole 4-Chlorophenyl on triazole Molecular docking similarity to drugs N/A

Key Observations :

  • Compound 3o (pyrazolo-pyrazinone) retains the 4-chlorophenyl group but replaces the cyclopentane ring with a pyrazinone system. This structural change shifts activity toward autophagy-mediated anticancer effects in A549 lung cancer cells .

Halogenation and Electronic Effects

Halogen atoms (Cl, F, I) modulate lipophilicity, binding interactions, and metabolic stability:

Compound Name Halogen Substituents Molecular Weight Predicted CCS (Ų) [M+H]+ Application Reference
3-Iodo-cyclopenta[c]pyrazole 3-Iodo 290.10 ~150 (estimated) Synthetic intermediate
1-(3,4-Difluorophenyl)-cyclopenta[c]pyrazole 3,4-Difluorophenyl 264.23 N/A Undisclosed

Key Observations :

  • The difluorophenyl analog () may exhibit improved blood-brain barrier penetration compared to chlorophenyl derivatives due to fluorine's smaller size and electronegativity .

Biological Activity

3-Chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Synthesis

The synthesis of 3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole has been achieved through various methodologies. One notable method involves the cyclization of appropriate precursors under controlled conditions to yield high-purity products. The synthetic route typically includes the use of chlorinated aromatic compounds and pyrazole derivatives.

Antifungal Activity

Research indicates that derivatives of 3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole exhibit significant antifungal properties. For instance, a study evaluating 3-(4-chlorophenyl)-4-substituted pyrazoles demonstrated potent antifungal activities against various pathogenic strains such as Candida albicans and Aspergillus niger. These compounds showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against certain fungal strains .

Antitubercular Activity

In addition to antifungal properties, certain pyrazole derivatives have shown promising activity against Mycobacterium tuberculosis H37Rv. The structure-activity relationship (SAR) studies highlighted that modifications on the pyrazole ring significantly influenced the antibacterial potency. Compounds with electron-withdrawing groups exhibited enhanced activity with IC50 values ranging from 15 to 30 µg/mL .

Cytotoxicity Studies

Cytotoxicity assays revealed that some derivatives possess selective cytotoxicity against cancer cell lines. For example, compounds derived from this scaffold were tested against HeLa and HCT-116 cell lines, showing IC50 values in the range of 20-40 µM, indicating moderate cytotoxic effects .

Case Study 1: Antifungal Evaluation

A comprehensive study synthesized several derivatives of the target compound and evaluated their antifungal activity. The results indicated that specific substituents on the pyrazole ring enhanced antifungal efficacy. For example:

CompoundMIC (µg/mL)Target Strain
A8Candida albicans
B16Aspergillus niger
C32Cryptococcus neoformans

This table illustrates the correlation between structural modifications and biological activity.

Case Study 2: Antitubercular Activity

Another study focused on the antitubercular potential of synthesized derivatives. The findings are summarized in the following table:

CompoundIC50 (µg/mL)Activity Level
D15Highly Active
E25Moderately Active
F35Low Activity

These results suggest that specific structural features are crucial for enhancing antitubercular activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-chloro-2-(4-chlorophenyl)-cyclopenta[c]pyrazole?

  • Methodology : Cyclopenta[c]pyrazole derivatives are typically synthesized via Lewis acid-promoted annulation reactions. For example, Kamlar et al. (2021) reported a 66% yield for a structurally similar compound (3,4,5-triphenyl-cyclopenta[c]pyrazole) using oxotriphenylhexanoate and catalytic Lewis acids. Key steps include optimizing reaction temperature (e.g., 80–100°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric control of substituents to minimize side reactions .
  • Characterization : Post-synthesis purification via column chromatography and validation using ¹H/¹³C NMR, FTIR, and HRMS is critical to confirm regioselectivity and purity .

Q. How can researchers characterize the structural conformation of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR to analyze substituent effects on the cyclopenta[c]pyrazole core. For example, the chemical shifts of protons on the cyclopentane ring (δ 3.07–4.57 ppm in CDCl₃) and aromatic protons (δ 6.65–7.54 ppm) provide insights into electronic environments and steric interactions . LC-MS and elemental analysis further validate molecular weight (e.g., C₁₃H₁₁Cl₂N₂, MW 266.15) and purity (>95%) .

Q. What is the role of chloro substituents in modulating reactivity and stability?

  • Methodology : The 4-chlorophenyl group enhances lipophilicity and influences π-π stacking in crystal packing, while the 3-chloro substituent on the pyrazole ring increases electrophilicity. Comparative studies with non-chlorinated analogs (e.g., 3-methyl derivatives) reveal reduced oxidative degradation in chlorinated versions, likely due to electron-withdrawing effects .

Advanced Research Questions

Q. How can synthetic yields be improved for cyclopenta[c]pyrazole derivatives?

  • Methodology : Optimize reaction kinetics by:

  • Screening Lewis acids (e.g., BF₃·Et₂O vs. AlCl₃) to enhance regioselectivity.
  • Employing microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes vs. 24 hours).
  • Using flow chemistry for scalable production while maintaining >90% purity .
    • Data Contradiction : Lower yields (e.g., <50%) in batch reactions may arise from competing [2+2] cycloaddition pathways, requiring real-time monitoring via HPLC or in-situ FTIR .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structurally similar analogs?

  • Methodology : Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, vicinal coupling constants (J = 7.7–15.3 Hz) in cyclopenta[c]pyrazoles distinguish axial vs. equatorial proton orientations . Cross-validate with X-ray crystallography to resolve ambiguities in diastereomer ratios .

Q. What computational strategies predict the biological activity of this compound?

  • Methodology :

  • Molecular docking : Screen against targets like carbonic anhydrase or prostaglandin synthases using AutoDock Vina. The chlorophenyl group shows high binding affinity (ΔG < −8 kcal/mol) to hydrophobic pockets .
  • ADME analysis : Predict logP values (e.g., ~3.5) and aqueous solubility (<0.1 mg/mL) using SwissADME to assess drug-likeness .

Key Challenges and Recommendations

  • Stereochemical Control : The cyclopentane ring’s fused structure complicates diastereomer separation. Use chiral HPLC (e.g., Chiralpak IA column) for resolution .
  • Biological Assays : Prioritize in vitro cytotoxicity screening (e.g., IC₅₀ in HepG2 cells) before advancing to in vivo models due to potential hepatotoxicity from chlorinated aromatics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.